molecular formula C15H11ClFN5O4S B4784443 N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4784443
M. Wt: 411.8 g/mol
InChI Key: LMCLBYKMJYWTIP-UHFFFAOYSA-N
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Description

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a nitro group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O4S/c16-13-2-1-3-14(17)12(13)8-21-9-18-15(19-21)20-27(25,26)11-6-4-10(5-7-11)22(23)24/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCLBYKMJYWTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the 2-Chloro-6-Fluorobenzyl Group: This step often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent.

    Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group.

    Formation of the Benzenesulfonamide Moiety: This involves sulfonation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the chloro and nitro groups makes it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or nitro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially with hydroxyl or carbonyl groups.

Scientific Research Applications

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a triazole ring, nitro group, and benzenesulfonamide moiety, which confer specific chemical and biological properties not found in simpler related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE

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